3,5-Difluorobenzohydrazide
Overview
Description
“3,5-Difluorobenzohydrazide” is a chemical compound that belongs to the hydrazide family. It has the molecular formula C7H6F2N2O and a molar mass of 172.13 g/mol . It is an important intermediate for the synthesis of various bioactive compounds.
Molecular Structure Analysis
The molecular structure of “3,5-Difluorobenzohydrazide” is represented by the InChI code 1S/C7H6F2N2O/c8-5-1-4 (7 (12)11-10)2-6 (9)3-5/h1-3H,10H2, (H,11,12)
. The compound has a boiling point of 168-170°C .
Physical And Chemical Properties Analysis
“3,5-Difluorobenzohydrazide” is a solid substance . It has a molecular weight of 172.13 g/mol and a boiling point of 168-170°C . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Scientific Research Applications
Intermediate in Organic Synthesis
3,5-Difluorobenzohydrazide can serve as an intermediate in organic synthesis . It can be used in the preparation of a variety of organic compounds, including complex molecules used in pharmaceuticals and other chemical products .
Synthesis of Biologically Active Heterocyclic Compounds
The compound is an important intermediate for the synthesis of biologically active heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Material Science Research
In material science, 3,5-Difluorobenzohydrazide could potentially be used in the development of new materials . Its unique chemical structure could contribute to the properties of these materials.
Development of Pharmaceuticals
Given its role as an intermediate in the synthesis of biologically active compounds, 3,5-Difluorobenzohydrazide could potentially be used in the development of new pharmaceuticals . Further research would be needed to explore this potential application.
Chemical Industry
In the chemical industry, 3,5-Difluorobenzohydrazide could be used in the production of dyes, resins, and other chemical products . Its specific properties could enhance the performance of these products.
Research and Development
3,5-Difluorobenzohydrazide could be used in research and development, serving as a starting material or reference compound in various chemical reactions .
Safety and Hazards
The safety information for “3,5-Difluorobenzohydrazide” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3,5-difluorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVVBJWZTNZTBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371709 | |
Record name | 3,5-difluorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorobenzohydrazide | |
CAS RN |
244022-63-7 | |
Record name | 3,5-difluorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 244022-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 3,5-Difluorobenzohydrazide?
A1: The crystal structure of 3,5-Difluorobenzohydrazide reveals important information about its potential reactivity and intermolecular interactions. The abstract states that the hydrazide group is nearly coplanar with the benzene ring []. This planar conformation could influence how the molecule interacts with other molecules, including potential biological targets. Additionally, the crystal packing is stabilized by N—H⋯O and N—H⋯N hydrogen-bond interactions []. These interactions provide insights into the molecule's physicochemical properties and its potential behavior in solid-state and solution.
Q2: What can be inferred about the potential applications of 3,5-Difluorobenzohydrazide from the provided information?
A2: The abstract mentions that 3,5-Difluorobenzohydrazide is an important intermediate for the synthesis of biologically active heterocyclic compounds []. This suggests that it is not the final biologically active compound itself but rather a building block for creating other compounds with potential pharmaceutical applications. The presence of fluorine atoms and the hydrazide group within its structure makes it a versatile starting material for synthesizing various heterocyclic compounds with potentially diverse biological activities.
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